molecular formula C17H12F5N3O B6925473 N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide

N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide

Cat. No.: B6925473
M. Wt: 369.29 g/mol
InChI Key: XZWQIFIQSMQJAN-UHFFFAOYSA-N
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Description

N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide is a synthetic organic compound characterized by the presence of fluorine atoms and an indazole ring

Properties

IUPAC Name

N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F5N3O/c18-12-6-3-5-11(15(12)19)16(17(20,21)22)24-14(26)9-25-13-7-2-1-4-10(13)8-23-25/h1-8,16H,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWQIFIQSMQJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(=O)NC(C3=C(C(=CC=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,3-difluoroaniline with trifluoroacetaldehyde to form an intermediate, which is then reacted with indazole-1-acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]-2-indazol-1-ylacetamide: shares similarities with other fluorinated indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and an indazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

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